molecular formula C22H17F2N3O2 B12170847 7-{[4-(Difluoromethoxy)phenyl](pyridin-2-ylamino)methyl}quinolin-8-ol

7-{[4-(Difluoromethoxy)phenyl](pyridin-2-ylamino)methyl}quinolin-8-ol

Cat. No.: B12170847
M. Wt: 393.4 g/mol
InChI Key: OYBWARTUSWJDHO-UHFFFAOYSA-N
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Description

7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol (hereafter referred to as KIN1408) is a synthetic 8-hydroxyquinoline derivative with a complex substituent at the 7-position of the quinoline scaffold. Its structure features a methyl group bridging a 4-(difluoromethoxy)phenyl moiety and a pyridin-2-ylamino group, contributing to its unique physicochemical and biological properties.

Properties

Molecular Formula

C22H17F2N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

7-[[4-(difluoromethoxy)phenyl]-(pyridin-2-ylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C22H17F2N3O2/c23-22(24)29-16-9-6-15(7-10-16)19(27-18-5-1-2-12-25-18)17-11-8-14-4-3-13-26-20(14)21(17)28/h1-13,19,22,28H,(H,25,27)

InChI Key

OYBWARTUSWJDHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(C2=CC=C(C=C2)OC(F)F)C3=C(C4=C(C=CC=N4)C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol typically involves multiple steps, starting with the preparation of the quinolin-8-ol core. The difluoromethoxyphenyl group and the pyridin-2-ylamino group are introduced through specific reactions, such as nucleophilic substitution and amination. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-one derivatives, while reduction may produce quinolin-8-ol derivatives with altered functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol involves its interaction with specific molecular targets. For instance, it targets factors in the RLR signaling pathway to drive IRF3 activation, leading to the transcription of innate immune genes. This compound also exhibits broad-spectrum antiviral activity by inducing cellular transcription of innate immune genes .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₂₃H₁₈F₂N₄O₂ (based on ).
  • Molecular Weight : 479.5 g/mol ().
  • Synonyms: KIN1408, NSC84094 (), and multiple aliases ().
  • Physical Properties : White-to-beige powder, soluble in DMSO (30 mg/mL), stored at 2–8°C ().
  • Biological Activity: Acts as a RIG-I-like receptor agonist with antiviral activity (). Induces ferroptosis and apoptosis in pancreatic ductal adenocarcinoma (PDAC) cells by targeting MDM2-MDM4 and degrading mutant p53 (). Exhibits high lipophilicity (logP = 6.7) and a polar surface area of 105 Ų, influencing bioavailability ().

Comparison with Similar Compounds

The structural and functional diversity of 8-hydroxyquinoline derivatives arises from variations in substituents at the 7-position. Below is a comparative analysis of KIN1408 with key analogues:

Structural Analogues and Their Properties

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents at 7-Position Melting Point (°C) logP Key Biological Activity
KIN1408 () C₂₃H₁₈F₂N₄O₂ 479.5 4-(Difluoromethoxy)phenyl, pyridin-2-ylamino N/A 6.7 Antiviral, ferroptosis/apoptosis induction
7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol (NSC84094) () C₂₁H₁₈N₄O 342.4 Phenyl, pyridin-2-ylamino N/A ~3.6 Inhibits HMGB1-caspase-11 signaling in sepsis
MMRi62 () C₂₁H₁₆Cl₂N₄O 411.3 2,3-Dichlorophenyl, pyridin-2-ylamino N/A ~5.2 MDM2-MDM4 inhibition, apoptosis in PDAC cells
Compound 30 () C₂₃H₁₇F₄N₃O 427.4 4-Fluoro-3-(trifluoromethyl)phenyl, 6-methylpyridin-2-ylamino 148–151 N/A Cytoprotective properties (study focus)
Compound 19 () C₂₁H₁₆N₄O₃ 372.4 4-Nitrophenyl, pyridin-2-ylamino 128–131 N/A Not specified (synthetic intermediate)

Antiviral vs. Anticancer Activity

  • KIN1408: Targets RIG-I-like receptors to activate antiviral pathways ().
  • NSC84094 : Inhibits HMGB1-mediated caspase-11 signaling, reducing endotoxemia lethality in mice (). The absence of a difluoromethoxy group may limit its stability in vivo compared to KIN1406.
  • MMRi62 : Induces p53-independent apoptosis and ferroptosis in PDAC cells via MDM2-MDM4 inhibition. The 2,3-dichlorophenyl group may enhance DNA-binding affinity ().

Cytoprotective vs. Cytotoxic Effects

  • Compound 30 (): Exhibits cytoprotective properties with a high synthetic yield (90%), likely due to electron-withdrawing trifluoromethyl and fluoro groups stabilizing the molecule.
  • KIN1408 : Conversely, promotes cytotoxicity in cancer cells via ferroptosis, a mechanism distinct from traditional apoptosis ().

Structural Impact on Bioactivity

  • Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., Compound 30) or difluoromethoxy (KIN1408) groups show enhanced metabolic stability and target engagement due to reduced oxidative degradation.
  • Aromatic Diversity: Pyridin-2-ylamino groups (common in all analogues) facilitate hydrogen bonding with biological targets, while variations in aryl substituents (e.g., dichlorophenyl in MMRi62) modulate selectivity.

Biological Activity

7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula C22H17F2N3O2 and a molecular weight of 393.4 g/mol, features a complex structure that includes a quinolin-8-ol core, a difluoromethoxyphenyl group, and a pyridin-2-ylamino group. Its unique structural attributes suggest diverse pharmacological applications, particularly in antiviral and anticancer therapies.

The biological activity of this compound primarily involves its interaction with the RIG-I-like receptor (RLR) signaling pathway. Research indicates that it activates interferon regulatory factor 3 (IRF3), which subsequently triggers the transcription of innate immune genes. This mechanism suggests that the compound may enhance antiviral responses by promoting the expression of genes involved in immune defense mechanisms.

Key Mechanisms:

  • Activation of IRF3 : Drives transcription of innate immune genes.
  • Broad-Spectrum Antiviral Activity : Enhances cellular transcription in response to viral infections, potentially effective against viruses like dengue and influenza.

Biological Activities

Research has demonstrated that 7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol exhibits various biological activities:

  • Antiviral Activity : The compound has shown promising results in enhancing the immune response against viral infections.
  • Anticancer Potential : Preliminary studies indicate its potential in inhibiting cancer cell growth through modulation of specific signaling pathways.
  • Antimicrobial Properties : Similar compounds within the quinolin family have demonstrated antimicrobial effects, suggesting potential for this compound as well.

Comparative Analysis with Related Compounds

A comparative analysis highlights 7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol's unique features compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
5-(Aminomethyl)quinolin-8-olAmino group at position 5Antimicrobial properties
7-HydroxyquinolinHydroxy group at position 7Antioxidant activity
6-MethoxyquinolinMethoxy group at position 6Anticancer properties
7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol Difluoromethoxy and pyridine moietiesAntiviral and potential anticancer properties

The distinct difluoromethoxy substitution and pyridine moiety in this compound enhance its biological efficacy compared to simpler analogs, allowing for targeted interactions with biological pathways.

Case Studies and Research Findings

Several studies have focused on elucidating the biological activity of this compound:

  • Antiviral Studies : Research indicated that treatment with this compound led to significant upregulation of antiviral genes in cell lines exposed to viral pathogens. The mechanism involved was linked to enhanced IRF3 activation and subsequent gene transcription related to innate immunity.
  • Cancer Cell Line Studies : In vitro studies demonstrated that this compound could inhibit growth in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies. The specific pathways modulated by this compound are still under investigation but are believed to involve apoptosis and cell cycle regulation .

Q & A

Q. What are the standard synthetic routes for 7-{4-(Difluoromethoxy)phenylmethyl}quinolin-8-ol, and how are intermediates purified?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Step 1: Condensation of 4-(difluoromethoxy)phenyl-substituted precursors with pyridin-2-amine derivatives in polar aprotic solvents (e.g., DMF or THF) under reflux .
  • Step 2: Purification via column chromatography or crystallization using ethanol/water mixtures to isolate intermediates .
  • Key reagents: Potassium carbonate for deprotonation and palladium catalysts for cross-coupling reactions in later stages .

Q. Which spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

  • 1H/13C NMR: Assign signals for the quinoline core (δ 7.5–9.0 ppm for aromatic protons) and pyridin-2-ylamino group (δ 3.0–4.0 ppm for NH protons) .
  • X-ray crystallography: Resolves spatial arrangement of the difluoromethoxy group and confirms stereochemistry at the methyl bridge .
  • HRMS (ESI): Validates molecular weight (e.g., calculated [M+H]+ = 437.12) and isotopic patterns .

Q. What are the characteristic chemical reactions of this quinoline derivative, and how do reaction conditions influence product formation?

  • Oxidation: The hydroxyl group at position 8 reacts with KMnO4 in acidic media to form a quinolin-8-one derivative .
  • Substitution: The pyridin-2-ylamino group undergoes nucleophilic substitution with alkyl halides in anhydrous DMF at 60°C .
  • pH sensitivity: Acidic conditions stabilize the quinoline protonation state, altering reactivity in electrophilic aromatic substitution .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during multi-step synthesis of this compound?

  • Solvent optimization: Replace DMF with THF in Pd-catalyzed steps to reduce side-product formation .
  • Temperature control: Maintain 60–80°C during condensation to prevent decomposition of the difluoromethoxy group .
  • Purification: Use preparative HPLC with a C18 column (acetonitrile/water gradient) for challenging separations .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound's biological activity?

  • Systematic substitution: Replace the difluoromethoxy group with methoxy, ethoxy, or trifluoromethyl variants to assess antimicrobial potency .
  • Bioisosteric replacement: Swap the pyridin-2-ylamino group with pyrimidine or imidazole rings to modulate target binding .
  • Data correlation: Use regression models to link logP values (calculated via ChemDraw) with observed IC50 in cytotoxicity assays .

Q. How should contradictory bioactivity data from different assays be resolved?

  • Orthogonal assays: Validate antimicrobial activity via both broth microdilution (CLSI guidelines) and time-kill kinetic studies .
  • Target engagement assays: Use SPR or ITC to confirm binding affinity to proposed targets (e.g., bacterial topoisomerase IV) .
  • Metabolic stability testing: Incubate the compound with liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. What computational approaches are suitable for predicting interactions between this compound and biological targets?

  • Molecular docking: Use AutoDock Vina with crystal structures of Staphylococcus aureus GyrB (PDB: 2XCT) to map binding poses .
  • MD simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex in aqueous environments .
  • QSAR modeling: Train random forest models on a dataset of 50 quinoline derivatives to predict antimalarial activity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • pH stability: The compound degrades rapidly in alkaline conditions (pH > 9) due to hydrolysis of the difluoromethoxy group, as shown by HPLC tracking .
  • Thermal stability: Decomposition occurs above 150°C (TGA data), but short-term storage at −20°C in amber vials preserves integrity for >6 months .
  • Light sensitivity: UV-Vis studies show photodegradation under UV light (λ = 254 nm), necessitating dark storage .

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